N-(6-Chloro-5-methylpyridin-3-yl)acetamide
Description
N-(6-Chloro-5-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O It is an amide derivative of pyridine, characterized by the presence of a chloro and methyl substituent on the pyridine ring
Properties
CAS No. |
54232-02-9 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N-(6-chloro-5-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) |
InChI Key |
NMDAXTBGYKUHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-methylpyridin-3-yl)acetamide typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-5-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro substituent on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-(6-chloro-5-methylpyridin-3-yl)ethylamine.
Scientific Research Applications
N-(6-Chloro-5-methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-5-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents on the pyridine ring can influence the compound’s binding affinity and specificity. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-pyridyl)methylacetamide
- N-(6-Chloro-3-pyridyl)acetamide
- N-(5-Methylpyridin-3-yl)acetamide
Uniqueness
N-(6-Chloro-5-methylpyridin-3-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
